3-Fluoro-4-(5-formylthiophen-3-yl)benzoic acid
Description
3-Fluoro-4-(5-formylthiophen-3-yl)benzoic acid is a fluorinated aromatic compound featuring a benzoic acid backbone substituted with a fluorine atom at the 3-position and a 5-formylthiophen-3-yl group at the 4-position. This structure combines electron-withdrawing (fluoro, formyl) and π-conjugated (thiophene) moieties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-fluoro-4-(5-formylthiophen-3-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FO3S/c13-11-4-7(12(15)16)1-2-10(11)8-3-9(5-14)17-6-8/h1-6H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDQQMKZMQZBQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)C2=CSC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80689473 | |
| Record name | 3-Fluoro-4-(5-formylthiophen-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261904-18-0 | |
| Record name | 3-Fluoro-4-(5-formylthiophen-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(5-formylthiophen-3-yl)benzoic acid typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiophene ring, followed by its functionalization and subsequent coupling with a fluorinated benzoic acid derivative.
Thiophene Ring Synthesis: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Formylation: The thiophene ring is then formylated using the Vilsmeier-Haack reaction, where a formyl group is introduced using a combination of dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Coupling Reaction: The formylated thiophene is then coupled with a fluorinated benzoic acid derivative using Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and a base such as potassium carbonate (K2CO3) in an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of 3-Fluoro-4-(5-formylthiophen-3-yl)benzoic acid may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(5-formylthiophen-3-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the benzoic acid ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Biological Activity
3-Fluoro-4-(5-formylthiophen-3-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and comparative analysis with related compounds.
Structural Overview
The molecular formula of 3-Fluoro-4-(5-formylthiophen-3-yl)benzoic acid is , characterized by:
- A fluorinated aromatic ring .
- A thiophene moiety with an aldehyde functional group.
This structure enhances the compound's electronic properties and reactivity, making it a valuable scaffold in drug development and other applications.
The biological activity of 3-Fluoro-4-(5-formylthiophen-3-yl)benzoic acid is largely attributed to its ability to interact with various molecular targets. The presence of the fluorine atom and the formyl group contributes to its reactivity, allowing it to participate in numerous biochemical pathways.
Key mechanisms include:
- Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating biological processes.
- Receptor interaction : It can bind to receptors, influencing cellular signaling pathways that are crucial for various physiological functions.
Antimicrobial Properties
Research has indicated that derivatives of 3-Fluoro-4-(5-formylthiophen-3-yl)benzoic acid exhibit antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within a range that suggests moderate to high antimicrobial efficacy.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 3-Fluoro-4-(5-formylthiophen-3-yl)benzoic acid | TBD | TBD |
| Derivative A | 0.78 | S. aureus |
| Derivative B | 3.125 | A. baumannii |
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Specific cell lines have been targeted in these studies, indicating a promising avenue for further research.
Case Studies
- Antimicrobial Screening : A study assessed the antimicrobial activity of various derivatives of 3-Fluoro-4-(5-formylthiophen-3-yl)benzoic acid against resistant strains of bacteria. The results indicated that certain derivatives exhibited significant activity, suggesting potential for therapeutic applications in treating infections caused by resistant pathogens .
- Anticancer Research : In vitro studies demonstrated that specific concentrations of the compound led to a reduction in cell viability in cancer cell lines, supporting its potential as an anticancer agent . Further exploration into its mechanism revealed that it might act by disrupting mitochondrial function in cancer cells.
Comparative Analysis with Similar Compounds
To understand the unique properties of 3-Fluoro-4-(5-formylthiophen-3-yl)benzoic acid, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Fluoro-5-(5-carboxythiophen-3-yl)benzoic acid | Lacks aldehyde group | Increased water solubility |
| 3-(5-formylthiophen-2-yl)benzoic acid | Lacks fluorine atom | Potentially less reactive |
| 2-Fluoro-5-(5-hydroxymethylthiophen-3-yl)benzoic acid | Hydroxymethyl instead of formyl | Different biological activity profile |
These comparisons highlight how the presence or absence of specific functional groups can significantly influence biological activity and pharmacological potential.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiophene-Linked Benzoic Acid Derivatives
Key Observations :
- The position of the formyl group on the thiophene ring (C2 vs. C5) significantly impacts electronic properties and reactivity. For example, BP-4326 (C2-formyl) may exhibit reduced conjugation compared to BP-4081 (C5-formyl) due to steric hindrance .
- Replacement of the benzoic acid group with benzaldehyde (e.g., BP-4081) eliminates hydrogen-bonding capacity, altering solubility and interaction with biological targets .
Fluorinated Analogues and Bioactivity
Table 2: Fluorinated Derivatives with Therapeutic Potential
Key Observations :
- The trifluoromethyl group in Compound 230 () increases electron-withdrawing effects, likely accelerating reactivity in cross-coupling reactions .
Physicochemical and Spectroscopic Data
Table 3: Comparative Physicochemical Properties
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
